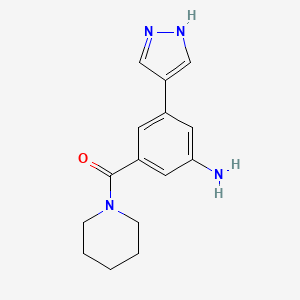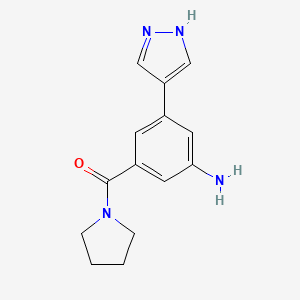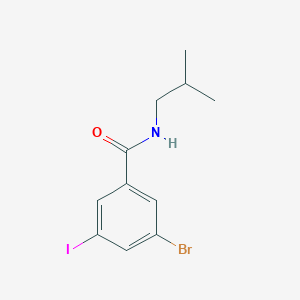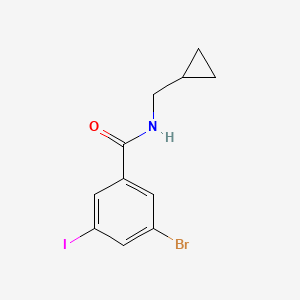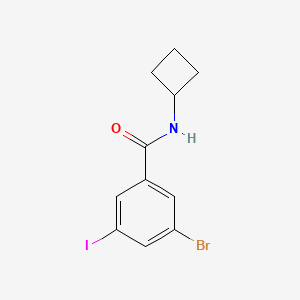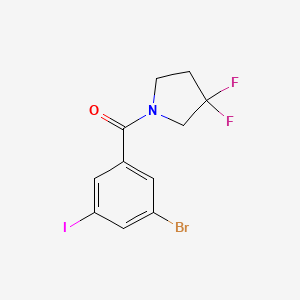
3-Bromo-N,N-diethyl-5-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N,N-diethyl-5-iodobenzamide: is an organic compound characterized by the presence of bromine and iodine atoms attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N,N-diethyl-5-iodobenzamide typically involves the bromination and iodination of a benzamide precursor. One common method includes the following steps:
Iodination: The iodination step involves the use of iodine (I2) or an iodine-containing reagent like potassium iodide (KI) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and iodination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-N,N-diethyl-5-iodobenzamide can undergo nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions, where the benzamide moiety is oxidized to form corresponding carboxylic acids or other derivatives. Reduction reactions may involve the reduction of the bromine or iodine atoms to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azides, thiocyanates, or ethers are formed.
Oxidation Products: Carboxylic acids or ketones are common oxidation products.
Reduction Products: Dehalogenated benzamides or amines are typical reduction products.
Scientific Research Applications
Chemistry: 3-Bromo-N,N-diethyl-5-iodobenzamide is used as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocycles. It serves as a precursor for various functionalized benzamides and other derivatives.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its halogenated structure may impart unique biological activities, making it a candidate for the development of antimicrobial, anticancer, or anti-inflammatory agents.
Industry: The compound finds applications in the development of advanced materials, including polymers and liquid crystals. Its unique electronic properties due to the presence of bromine and iodine atoms make it suitable for use in electronic and optoelectronic devices.
Mechanism of Action
The mechanism of action of 3-Bromo-N,N-diethyl-5-iodobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The halogen atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions. The compound may also modulate signaling pathways and cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
3-Bromo-5-iodobenzoic acid: Similar in structure but lacks the diethylamino group.
3-Bromo-N,N-dimethyl-5-iodobenzamide: Similar but with dimethylamino instead of diethylamino group.
3-Chloro-N,N-diethyl-5-iodobenzamide: Similar but with chlorine instead of bromine.
Uniqueness: 3-Bromo-N,N-diethyl-5-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which confer distinct electronic and steric properties. The diethylamino group further enhances its chemical reactivity and potential biological activity, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
3-bromo-N,N-diethyl-5-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrINO/c1-3-14(4-2)11(15)8-5-9(12)7-10(13)6-8/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMDKGPADDSTHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC(=C1)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

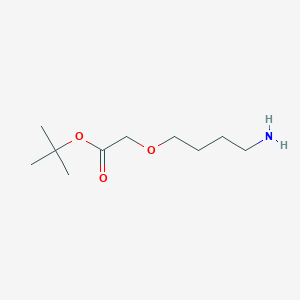
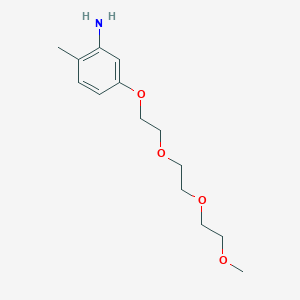
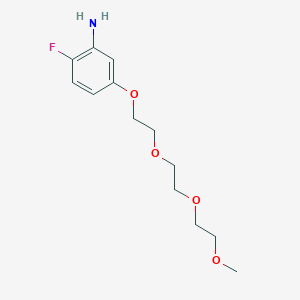
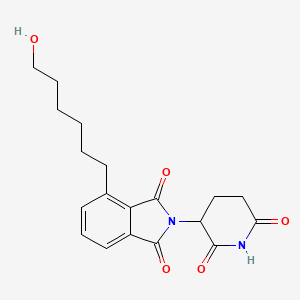

![5-(3,3-Difluoropyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8163072.png)
